Capryloyl methyl beta-alanine
Description
Capryloyl methyl beta-alanine (CMBA) is a synthetic derivative of beta-alanine, an endogenous non-proteogenic amino acid. Structurally, CMBA consists of a beta-alanine backbone modified with a capryloyl (C8 acyl) group and a methyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₂₃NO₃, with the SMILES notation CCCCCCCC(=O)N(C)CCC(=O)O .
The synthesis of beta-alanine derivatives typically involves alkylation, Michael addition, and hydrolysis steps, as seen in the production of related compounds like 3,4-diheptoxycarbonylbenzylamine and carboxylic acid derivatives . CMBA’s structure balances hydrophilic (carboxylic acid) and hydrophobic (capryloyl) properties, making it versatile for formulations requiring controlled solubility.
Properties
CAS No. |
230309-46-3 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-[methyl(octanoyl)amino]propanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-3-4-5-6-7-8-11(14)13(2)10-9-12(15)16/h3-10H2,1-2H3,(H,15,16) |
InChI Key |
HWPNWXDAANIMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(C)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations :
- Acyl Chain Length : CMBA (C8) exhibits intermediate lipophilicity compared to lauroyl methyl beta-alanine (C12), which has higher lipid solubility suited for emulsification . Shorter chains like C8 may enhance skin absorption without excessive greasiness.
- Backbone Modifications : Replacing beta-alanine with glycine (as in capryloyl glycine) removes the secondary amine, reducing steric hindrance and altering interaction with biological targets (e.g., antimicrobial activity).
- Aromatic vs.
Skin Care and Cosmetics :
- CMBA’s balanced solubility makes it effective in moisturizers and anti-aging products, where it may stabilize formulations while delivering active ingredients.
- Capryloyl glycine is preferred for oily skin due to its sebum-regulating and antimicrobial properties.
- Lauroyl methyl beta-alanine ’s longer chain enhances surfactant properties, useful in cleansers.
Biochemical Roles :
- Unmodified beta-alanine is a carnosine precursor, improving muscle endurance via pH buffering. CMBA’s methyl and capryloyl groups may slow hydrolysis, prolonging activity or reducing side effects like paraesthesia (tingling) associated with high-dose beta-alanine.
- Capryloyl glycine lacks carnosine-enhancing effects but may modulate skin microbiota via lipid-mediated mechanisms.
Q & A
Q. How can computational modeling enhance CMBA’s therapeutic application in neurological disorders?
- Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models to predict CMBA analogs with improved BBB penetration. Use molecular dynamics simulations to study interactions with carnosine synthase. Validate predictions with in vitro blood-brain barrier co-culture models .
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